N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
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Overview
Description
N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxy group, a hydroxyphenyl group, and a pyrrole ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide typically involves the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a reduced hydrazide derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The compound’s anti-inflammatory effects are believed to result from its inhibition of pro-inflammatory cytokines and pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
- N’-[(3-allyl-2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
Uniqueness
N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group and the pyrrole ring differentiates it from other similar compounds, potentially leading to unique applications and properties .
Properties
Molecular Formula |
C16H19N3O3 |
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Molecular Weight |
301.34 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C16H19N3O3/c1-3-22-14-8-4-6-12(16(14)21)11-17-18-15(20)10-13-7-5-9-19(13)2/h4-9,11,21H,3,10H2,1-2H3,(H,18,20)/b17-11+ |
InChI Key |
GJFRFTRQHJPPKB-GZTJUZNOSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)CC2=CC=CN2C |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)CC2=CC=CN2C |
Origin of Product |
United States |
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